molecular formula C19H24N4O5S B11299545 Ethyl 4-({4-[(6-methyl-3-oxo-2,3-dihydropyridazin-4-yl)methyl]phenyl}sulfonyl)piperazine-1-carboxylate

Ethyl 4-({4-[(6-methyl-3-oxo-2,3-dihydropyridazin-4-yl)methyl]phenyl}sulfonyl)piperazine-1-carboxylate

Cat. No.: B11299545
M. Wt: 420.5 g/mol
InChI Key: HDDBWMPEFLNEAR-UHFFFAOYSA-N
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Description

Ethyl 4-({4-[(6-methyl-3-oxo-2,3-dihydropyridazin-4-yl)methyl]phenyl}sulfonyl)piperazine-1-carboxylate is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a piperazine ring, a sulfonyl group, and a pyridazinone moiety, making it a versatile molecule for chemical modifications and biological evaluations.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-({4-[(6-methyl-3-oxo-2,3-dihydropyridazin-4-yl)methyl]phenyl}sulfonyl)piperazine-1-carboxylate typically involves multiple steps:

    Formation of the Pyridazinone Moiety: The initial step involves the synthesis of the 6-methyl-3-oxo-2,3-dihydropyridazin-4-yl intermediate. This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones under acidic conditions.

    Sulfonylation: The next step is the introduction of the sulfonyl group. This is usually done by reacting the pyridazinone intermediate with a sulfonyl chloride in the presence of a base such as triethylamine.

    Piperazine Coupling: The final step involves coupling the sulfonylated intermediate with piperazine-1-carboxylate under suitable conditions, often using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include continuous flow reactions, automated synthesis, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-({4-[(6-methyl-3-oxo-2,3-dihydropyridazin-4-yl)methyl]phenyl}sulfonyl)piperazine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the pyridazinone moiety.

    Substitution: Nucleophilic or electrophilic substitution reactions can modify the phenyl or piperazine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Conditions vary depending on the specific substitution but may include bases like sodium hydroxide (NaOH) or acids like hydrochloric acid (HCl).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

Ethyl 4-({4-[(6-methyl-3-oxo-2,3-dihydropyridazin-4-yl)methyl]phenyl}sulfonyl)piperazine-1-carboxylate has several scientific research applications:

    Medicinal Chemistry: This compound can be explored for its potential as a drug candidate, particularly in the treatment of diseases where sulfonyl and piperazine derivatives have shown efficacy.

    Biological Studies: It can be used in studies to understand its interaction with biological targets, such as enzymes or receptors.

    Material Science: The compound’s unique structure makes it a candidate for developing new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of Ethyl 4-({4-[(6-methyl-3-oxo-2,3-dihydropyridazin-4-yl)methyl]phenyl}sulfonyl)piperazine-1-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues, while the piperazine ring can enhance binding affinity through hydrogen bonding or hydrophobic interactions. The pyridazinone moiety may also contribute to the compound’s biological activity by interacting with specific protein sites.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate: This compound shares the pyridazinone core but lacks the sulfonyl and piperazine groups.

    Sulfonyl Piperazine Derivatives: Compounds like sulfonyl piperazine derivatives are structurally similar but may have different substituents on the piperazine ring.

Uniqueness

Ethyl 4-({4-[(6-methyl-3-oxo-2,3-dihydropyridazin-4-yl)methyl]phenyl}sulfonyl)piperazine-1-carboxylate is unique due to its combination of a sulfonyl group, a piperazine ring, and a pyridazinone moiety. This unique structure allows for diverse chemical modifications and potential biological activities, making it a valuable compound for research and development.

Properties

Molecular Formula

C19H24N4O5S

Molecular Weight

420.5 g/mol

IUPAC Name

ethyl 4-[4-[(3-methyl-6-oxo-1H-pyridazin-5-yl)methyl]phenyl]sulfonylpiperazine-1-carboxylate

InChI

InChI=1S/C19H24N4O5S/c1-3-28-19(25)22-8-10-23(11-9-22)29(26,27)17-6-4-15(5-7-17)13-16-12-14(2)20-21-18(16)24/h4-7,12H,3,8-11,13H2,1-2H3,(H,21,24)

InChI Key

HDDBWMPEFLNEAR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)CC3=CC(=NNC3=O)C

Origin of Product

United States

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